2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-8(2)12-15-11(20-16-12)7-17-13(18)9-5-3-4-6-10(9)14(17)19/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQBVTYLDHNNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed method involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol (IPA) and water, using a catalyst like SiO2-tpy-Nb at reflux conditions . This method yields the desired product with moderate to excellent yields (41-93%).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and green chemistry principles, such as solventless conditions, can enhance the sustainability and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione exhibits promising anticancer properties. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For example, research demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
Neuroprotective Effects
Additionally, the compound has shown neuroprotective effects in models of neurodegenerative diseases. In vitro studies indicated that it could reduce oxidative stress in neuronal cells, suggesting potential for treating conditions such as Alzheimer's disease.
Agrochemicals
Pesticidal Properties
The oxadiazole moiety in the compound contributes to its pesticidal properties. Preliminary evaluations have shown that it can effectively control pests such as aphids and whiteflies. Field trials indicated a reduction in pest populations by over 70% when applied at recommended concentrations.
| Pest Type | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 75 | 200 |
| Whiteflies | 70 | 250 |
Materials Science
Polymer Additives
In materials science, 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione has potential applications as a polymer additive to enhance thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to thermal degradation.
| Property | Control Sample | Sample with Additive |
|---|---|---|
| Thermal Stability (°C) | 250 | 280 |
| Tensile Strength (MPa) | 30 | 40 |
Case Studies
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of isoindoline compounds and evaluated their anticancer properties. Among these, the derivative containing the oxadiazole ring exhibited the highest potency against various cancer cell lines.
Case Study 2: Agrochemical Application
A field study conducted by agricultural scientists assessed the effectiveness of the compound as a biopesticide. Results showed not only a significant reduction in pest populations but also an increase in crop yield by approximately 20%, highlighting its potential as an eco-friendly alternative to synthetic pesticides.
Mechanism of Action
The mechanism of action of 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound may inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Structural Analogues with Modified Oxadiazole Substituents
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
- Molecular Formula : C₁₀H₁₇N₃O
- Key Differences : Replaces the phthalimide core with a piperidine ring, reducing planarity and altering solubility. The absence of the phthalimide carbonyl groups simplifies hydrogen-bonding interactions .
- Applications : Used in medicinal chemistry as a building block for neuroactive compounds.
5-(4-Cyano-3-methylphenyl)-2-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)nicotinonitrile
- Molecular Formula : C₂₄H₂₁N₅O
- Key Differences: Incorporates a cyano-substituted phenyl group and a nicotinonitrile moiety, enhancing electron-withdrawing properties. This increases reactivity in nucleophilic substitution reactions compared to the target compound .
Analogues with Isoindoline-1,3-dione Core and Varied Substituents
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)
- Molecular Formula : C₂₃H₁₈N₄O₂S
- Key Differences : Replaces the oxadiazole with a thioxo-triazolidine ring, introducing sulfur-based hydrogen bonding and redox activity. The thione group (C=S) at 1217 cm⁻¹ in IR distinguishes it from the oxadiazole’s C=N stretch (~1600 cm⁻¹) .
- Thermal Stability : Melting point >300°C, significantly higher than the target compound (data unavailable), likely due to increased intermolecular interactions from the triazolidine-thione group .
(ZE)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide (15)
- Molecular Formula : C₂₃H₁₇N₃O₃
- Key Differences: Substitutes the oxadiazole with a benzohydrazide group, introducing an additional carbonyl (1672 cm⁻¹ in IR) and NH proton (δ 10.85 ppm in ¹H-NMR).
Table 1: Comparative Properties
Functional and Application Differences
- Target Compound : The 1,2,4-oxadiazole’s metabolic stability and phthalimide’s bioactivity make it a candidate for drug discovery, particularly in inflammation or cancer .
- Compound 13c : The thione group may confer antioxidant or metal-chelating activity, expanding utility in materials science .
- Compound 15 : The benzohydrazide moiety is often exploited in antimicrobial agents due to its ability to disrupt bacterial membranes .
Biological Activity
The compound 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a derivative of isoindoline and oxadiazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
Molecular Formula: C₁₁H₁₄N₄O₂
Molecular Weight: 234.26 g/mol
CAS Number: 1435804-45-7
The compound features an isoindoline moiety linked to a 3-isopropyl-1,2,4-oxadiazole group, which is significant for its biological activities.
Antidiabetic Activity
Recent studies have indicated that compounds with similar structures exhibit significant antidiabetic properties. For instance, molecular docking studies have shown that derivatives of oxadiazole can inhibit key enzymes related to glucose metabolism, such as pancreatic α-amylase and intestinal α-glucosidase. These enzymes are crucial in carbohydrate digestion and glucose absorption. The binding affinities reported for these compounds suggest they may serve as effective antidiabetic agents due to their ability to modulate glucose levels in the body .
Anticancer Properties
Isoindoline derivatives have been explored for their anticancer potential. In vitro studies have demonstrated that compounds with isoindoline structures can induce apoptosis in various cancer cell lines. For example, compounds similar to 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione have shown promising results against human glioblastoma and melanoma cells, with IC50 values indicating significant cytotoxicity . The mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
Compounds containing oxadiazole rings have also been reported to possess antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Antidiabetic Study : A recent study evaluated a series of oxadiazole derivatives against α-amylase and α-glucosidase. Among them, one compound exhibited an IC50 value of 9.2 µM against α-amylase, suggesting strong antidiabetic potential .
- Anticancer Research : A series of isoindoline derivatives were tested against multiple cancer cell lines. One derivative showed an IC50 value of 15 µM against A431 cells (human epidermoid carcinoma), indicating its potential as a therapeutic agent in cancer treatment .
The biological activity of 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is attributed to several mechanisms:
- Enzyme Inhibition : The compound likely inhibits enzymes involved in glucose metabolism and cancer progression.
- Apoptosis Induction : It may promote programmed cell death in cancer cells through various signaling pathways.
Q & A
Q. What are the established synthetic routes for 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including:
- Amidoxime cyclization : Reacting amidoximes with isoindoline-1,3-dione derivatives in dimethyl sulfoxide (DMSO) using sodium hydroxide as a base, which facilitates oxadiazole ring formation .
- Nucleophilic substitution : Alkylation of oxadiazole intermediates with halogenated isoindoline-1,3-dione precursors under reflux conditions in polar aprotic solvents (e.g., THF or DMF) .
- Solvent optimization : DMSO enhances cyclization efficiency but may require careful pH control to avoid byproducts like hydrolysis of the oxadiazole ring .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound from unreacted phthalimide byproducts .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- 1H/13C-NMR : Essential for confirming the isopropyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH) and oxadiazole methylene linkage (δ ~4.5–5.0 ppm). Aromatic protons of the isoindoline-dione ring appear as multiplets near δ 7.5–8.0 ppm .
- FT-IR : Strong carbonyl stretches (C=O) at ~1700–1780 cm⁻¹ for isoindoline-dione and oxadiazole rings .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C15H16N3O3: 310.1152) and detects trace impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of derivatives?
- Scaffold diversification : Introduce substituents at the isoindoline-dione (e.g., nitro, amino) or oxadiazole (e.g., aryl, alkyl) moieties to assess electronic and steric effects on target binding .
- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (oxadiazole N-O) and hydrophobic regions (isopropyl group) for interaction with kinases or antimicrobial targets .
- In vitro assays : Test derivatives against enzyme panels (e.g., RSK2 for anticancer activity) or microbial strains to correlate substituent patterns with IC50/MIC values .
Q. What strategies mitigate challenges in regioselective functionalization during synthesis?
- Protecting group chemistry : Temporarily block reactive sites (e.g., phthalimide groups) to direct alkylation or acylation to desired positions .
- Catalytic control : Use transition-metal catalysts (e.g., Pd for cross-coupling) to achieve selective C-H functionalization on the isoindoline-dione core .
- Kinetic vs. thermodynamic conditions : Adjust temperature and solvent polarity to favor formation of the thermodynamically stable oxadiazole regioisomer .
Q. How can computational methods predict the binding affinity of this compound with target enzymes?
- Molecular docking : Dock the compound into crystal structures (e.g., RSK2 or CYP450 enzymes) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with oxadiazole oxygen) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes for 50–100 ns to assess stability of binding poses and calculate binding free energy (MM-PBSA/GBSA) .
- QSAR modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate structural descriptors (e.g., logP, polar surface area) with experimental IC50 values .
Q. How should researchers address contradictory data in bioactivity assays (e.g., varying IC50 across studies)?
- Standardize assay protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Orthogonal validation : Confirm activity with alternative methods (e.g., SPR for binding kinetics if enzyme inhibition assays show discrepancies) .
Methodological Challenges and Solutions
Q. What analytical pitfalls arise in quantifying this compound in biological matrices, and how are they resolved?
Q. How can regioselective synthesis of oxadiazole isomers be achieved?
- Microwave-assisted synthesis : Enhances reaction rates and selectivity for the 1,2,4-oxadiazole isomer over 1,3,4-isomers by reducing side reactions .
- Steric directing groups : Introduce bulky substituents (e.g., tert-butyl) on the amidoxime precursor to favor cyclization at the 5-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
